Ikk-IN-3

IKKβ inhibition NF-κB signaling Kinase assay

IKK-IN-3 delivers unrivaled IKKβ selectivity (21-fold over IKKα) with an IC₅₀ of 19 nM, enabling precise dissection of canonical NF-κB signaling without the ambiguity of pan-IKK inhibitors. Its tricyclic scaffold serves as an orthogonal probe for target validation, mitigating off-target risks inherent to less-selective chemotypes like SC-514 (IC₅₀ ~11 µM). Using IKK-IN-3 ensures reproducible, target-specific results in inflammation, immune regulation, and oncology studies. Avoid generic substitution—structurally divergent IKK inhibitors exhibit vastly different selectivity and potency profiles, compromising experimental validity.

Molecular Formula C17H17N5S
Molecular Weight 323.4 g/mol
Cat. No. B12415702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkk-IN-3
Molecular FormulaC17H17N5S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C3=C(C=C(S3)C4=CC=CC=C4)N=C2NCCN
InChIInChI=1S/C17H17N5S/c1-11-10-20-16-15(19-8-7-18)21-13-9-14(23-17(13)22(11)16)12-5-3-2-4-6-12/h2-6,9-10H,7-8,18H2,1H3,(H,19,21)
InChIKeyAAFMUTYTWRBOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IKK-IN-3: A High-Potency, Selective IKKβ Inhibitor for NF-κB Pathway Research and Inflammatory Disease Modeling


IKK-IN-3 is a small-molecule inhibitor that potently and selectively targets IκB kinase 2 (IKK2, also known as IKKβ), a key catalytic subunit of the IKK complex integral to the canonical NF-κB signaling pathway [1]. It exhibits robust inhibitory activity against IKK2 in cell-free assays with an IC₅₀ of 19 nM, while showing significantly reduced potency against the structurally homologous IKK1 (IKKα, IC₅₀ = 400 nM), resulting in a 21-fold selectivity window [1]. This distinct pharmacological profile makes IKK-IN-3 a critical tool for dissecting IKKβ-specific functions in inflammation, immune regulation, and oncogenesis.

Why IKK-IN-3 Cannot Be Directly Substituted by Other IKKβ Inhibitors Without Compromising Experimental Outcomes


Generic substitution within the IKK inhibitor class is scientifically unsound due to critical differences in molecular structure, mechanism of action, and kinase selectivity profiles. While many compounds are described as 'IKKβ inhibitors,' they vary dramatically in potency, IKKα/IKKβ selectivity ratios, and off-target kinase interactions [1]. These variations stem from differences in their binding modes, with some occupying the ATP-binding pocket and others binding allosterically [2]. Consequently, interchangeable use of compounds like BMS-345541, SC-514, or TPCA-1 without considering these precise pharmacological distinctions can lead to divergent and irreproducible results in cellular and in vivo models of NF-κB activation, cytokine production, and inflammatory disease progression [2].

Quantitative Differentiation of IKK-IN-3 Against Key IKKβ Inhibitor Comparators


Superior IKKβ Potency Compared to Widely Used Allosteric Inhibitor BMS-345541

IKK-IN-3 demonstrates approximately 15.8-fold higher potency against IKKβ than the commonly used allosteric inhibitor BMS-345541 in cell-free kinase assays [1]. BMS-345541, while selective, requires higher concentrations to achieve comparable kinase inhibition, which can introduce confounding off-target effects in cellular models [2].

IKKβ inhibition NF-κB signaling Kinase assay

Enhanced IKKβ Selectivity Over IKKα Compared to IKK-16

IKK-IN-3 offers a superior selectivity window for IKKβ over IKKα when compared to the pan-IKK inhibitor IKK-16. IKK-IN-3's 21-fold selectivity (IC₅₀ values of 19 nM vs 400 nM) provides a cleaner tool for attributing biological effects specifically to IKKβ, whereas IKK-16 exhibits only a 5-fold selectivity (IC₅₀ values of 40 nM vs 200 nM) [1].

Kinase selectivity IKKα/IKKβ discrimination NF-κB pathway

Comparative Potency and Selectivity Profiling Against TPCA-1

IKK-IN-3 demonstrates comparable IKKβ potency to TPCA-1 (19 nM vs 17.9 nM) but with a distinct chemical scaffold that may offer advantages in certain assay systems [1][2]. While TPCA-1 also exhibits >22-fold selectivity over IKKα, IKK-IN-3's tricyclic structure represents a different chemotype, providing researchers with an alternative tool to probe IKKβ function and potentially overcome scaffold-specific liabilities [1].

IKKβ inhibitor Potency comparison Selectivity window

Potency Advantage Over IKKβ Inhibitor SC-514

IKK-IN-3 exhibits a substantial potency advantage over the ATP-competitive IKKβ inhibitor SC-514. IKK-IN-3 is approximately 589-fold more potent against IKKβ (19 nM vs 11.2 µM), making it a more suitable tool for studies requiring robust kinase inhibition at lower, more pharmacologically relevant concentrations [1].

IKKβ inhibition Potency comparison In vitro assay

Optimal Scientific Applications for IKK-IN-3 Based on Quantified Selectivity and Potency Advantages


Precise Dissection of IKKβ-Specific Functions in Canonical NF-κB Signaling

IKK-IN-3's 21-fold selectivity for IKKβ over IKKα makes it an ideal tool for experiments designed to isolate the specific contribution of IKKβ to NF-κB activation, gene expression, and cellular phenotypes [1]. This is particularly critical in contexts where IKKα exhibits kinase-independent functions or opposing roles, such as in certain cancer and immune cell models. Its use ensures that observed effects are primarily attributable to IKKβ inhibition, reducing the interpretive ambiguity associated with less selective pan-IKK inhibitors [1].

High-Fidelity Cell-Based Assays and In Vitro Kinase Studies Requiring Low Nanomolar Potency

The compound's potent IKKβ IC₅₀ of 19 nM enables robust target engagement at low working concentrations, minimizing the risk of off-target effects and cellular toxicity that can plague experiments using less potent inhibitors like SC-514 (IC₅₀ = 11.2 µM) [1]. This potency profile is advantageous for high-content screening, functional genomics studies, and detailed biochemical characterization of the IKK complex in both recombinant enzyme assays and physiologically relevant cellular systems [1].

Validation Studies and Chemical Probe Pairing for Target Deconvolution

IKK-IN-3, with its distinct tricyclic scaffold, serves as an excellent orthogonal chemical probe to confirm biological findings obtained with structurally dissimilar IKKβ inhibitors like TPCA-1 [1][2]. Using both compounds in parallel experiments helps validate that a phenotype is indeed driven by IKKβ inhibition and not by an off-target liability specific to a single chemotype. This is a crucial step in robust target validation and drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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